![molecular formula C36H44N4O7S B12318834 Fmoc-adma(pbf)-oh](/img/structure/B12318834.png)
Fmoc-adma(pbf)-oh
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Overview
Description
Fmoc-adma(pbf)-oh, also known as N-α-Fmoc-N,NÆ-δ-dimethyl-N,NÆ-δ-di-t.-butoxycarbonyl-L-arginine, is a derivative used in Fmoc solid-phase peptide synthesis (SPPS). This compound is particularly useful for introducing symmetric dimethyl-arginine residues into peptides during synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-adma(pbf)-oh involves the protection of the arginine side chain with the pbf (2,2,4,6,7-pentamethyl-2,3-dihydrobenzofuran-5-sulfonyl) group. The Fmoc (9-fluorenylmethyloxycarbonyl) group is used to protect the amino group. The coupling can be carried out using standard activation methods, and the removal of the Boc (tert-butoxycarbonyl) protecting groups occurs during the TFA (trifluoroacetic acid)-mediated cleavage reaction .
Industrial Production Methods
Industrial production of this compound typically involves automated Fmoc-based solid-phase peptide synthesis. This method allows for the efficient and scalable production of peptides with high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Fmoc-adma(pbf)-oh undergoes various chemical reactions, including:
Substitution Reactions: The removal of protecting groups such as Boc and Fmoc.
Coupling Reactions: Formation of peptide bonds during SPPS.
Common Reagents and Conditions
Reagents: Piperidine for Fmoc deprotection, TFA for Boc deprotection, and coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Conditions: Typically carried out at room temperature with specific solvents like DMF (dimethylformamide) for solubility.
Major Products
The major products formed from these reactions are peptides with symmetric dimethyl-arginine residues, which are useful in various biological studies .
Scientific Research Applications
Peptide Synthesis
Fmoc-adma(pbf)-oh is primarily employed as a building block in solid-phase peptide synthesis (SPPS). It serves as a protective group for the guanidino side chain of arginine residues, allowing for selective modifications during peptide assembly. The advantages of using this compound include:
- Enhanced Solubility : It exhibits good solubility in dimethylformamide (DMF), which is crucial for efficient coupling reactions.
- Compatibility with Standard Protocols : The reactivity of the guanidino group is masked by the Pbf protecting group, enabling its incorporation into peptides without interfering with standard activation methods like PyBOP or TBTU .
- Facilitated Synthesis of Methylated Peptides : this compound allows for the straightforward synthesis of peptides containing methylated arginine residues, which are important for studying post-translational modifications and signaling pathways .
Drug Development
In drug development, this compound plays a critical role in designing peptide-based therapeutics. Its applications include:
- Targeted Drug Design : The structural features of this compound enable the creation of peptides that can selectively target specific biological pathways, making it valuable in developing novel therapeutic agents .
- Enhancing Cellular Uptake : Research has shown that arginine methylation can improve the cellular uptake of peptides. This property is particularly useful in developing drug delivery systems that require efficient cellular penetration .
Bioconjugation
The sulfonyl group present in this compound facilitates bioconjugation processes. This capability is essential for:
- Attachment of Biomolecules : The compound can be used to conjugate peptides with other biomolecules or surfaces, aiding in the development of targeted drug delivery systems and diagnostic tools .
- Development of Therapeutic Agents : By enabling the attachment of various functional groups or labels, this compound supports the creation of multifunctional therapeutic agents .
Research in Neuroscience
This compound's ability to cross the blood-brain barrier makes it a candidate for research related to neurological disorders. Its potential applications include:
- Studying Neurological Pathways : The compound can be utilized to investigate how methylated arginine residues influence neuronal signaling and function.
- Therapeutic Development : Insights gained from studies using this compound may lead to new treatments for conditions such as Alzheimer's disease and other neurodegenerative disorders .
Case Study 1: Enhancing Cellular Uptake
A study by Li et al. (2015) demonstrated that incorporating this compound modified peptides significantly improved their cellular uptake compared to unmodified counterparts. This enhancement was attributed to the positive charge and hydrophilicity introduced by the methylation of arginine residues.
Case Study 2: Peptide Libraries for Drug Discovery
Research conducted by Rothbart et al. (2012) utilized this compound in constructing peptide libraries containing various post-translational modifications. These libraries were screened for biological activity, leading to the identification of novel peptides with therapeutic potential.
Mechanism of Action
The mechanism of action of Fmoc-adma(pbf)-oh involves the introduction of symmetric dimethyl-arginine residues into peptides. This modification can affect protein function, interactions, and stability. The molecular targets and pathways involved include protein methylation and arginine methyltransferases .
Comparison with Similar Compounds
Similar Compounds
Fmoc-SDMA(Boc)2-ONa: Another derivative used for introducing symmetric dimethyl-arginine during Fmoc SPPS.
Fmoc-2-amino-3,4-dimethylbenzoic acid: A related compound used in peptide synthesis.
Uniqueness
Fmoc-adma(pbf)-oh is unique due to its specific protecting groups and its application in introducing symmetric dimethyl-arginine residues, which are important for studying protein methylation and interactions .
Biological Activity
Fmoc-adma(pbf)-oh, or Fmoc-Asymmetric Dimethylarginine (ADMA) with a Pbf protecting group, is a derivative of arginine that plays a significant role in various biological processes, particularly in the context of protein synthesis and post-translational modifications. This compound is notable for its involvement in cellular signaling, gene expression, and the regulation of nitric oxide synthesis.
This compound is a modified amino acid that incorporates two methyl groups on the nitrogen atom of the guanidino side chain of arginine. This modification significantly affects the biological activity of peptides synthesized using this amino acid. The Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group serves as a protective group during peptide synthesis, allowing for selective coupling and deprotection under standard conditions.
Biological Significance
1. Role in Protein Synthesis:
- This compound is utilized in solid-phase peptide synthesis (SPPS), facilitating the incorporation of methylated arginine residues into peptides. These methylations are crucial for mimicking natural post-translational modifications that regulate protein function and interactions .
2. Impact on Cellular Functions:
- Methylated arginines, including ADMA, are known to influence various cellular processes such as:
- Signal Transduction: Methylation can modulate the binding affinity of proteins to their targets, influencing signaling pathways.
- Gene Expression: Methylated arginine residues can affect transcription factors and chromatin structure, thereby regulating gene expression .
- Nitric Oxide Synthesis: ADMA is recognized as an endogenous inhibitor of nitric oxide synthase (NOS), impacting vascular function and blood pressure regulation .
Case Studies and Experimental Data
Several studies have highlighted the biological activity of this compound:
-
Study on Peptide Synthesis Efficiency:
A study demonstrated that using this compound in SPPS yielded high-purity peptides despite challenges associated with its incorporation due to the steric hindrance from the methyl groups . The research emphasized optimizing coupling conditions to enhance yield. -
Biological Activity Assessment:
Another investigation focused on the effects of peptides containing ADMA on endothelial function. It was found that these peptides could modulate endothelial nitric oxide production, suggesting potential therapeutic applications in cardiovascular diseases .
Data Table: Comparison of Biological Activities
Properties
Molecular Formula |
C36H44N4O7S |
---|---|
Molecular Weight |
676.8 g/mol |
IUPAC Name |
5-[[dimethylamino-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonylamino]methylidene]amino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid |
InChI |
InChI=1S/C36H44N4O7S/c1-21-22(2)32(23(3)28-19-36(4,5)47-31(21)28)48(44,45)39-34(40(6)7)37-18-12-17-30(33(41)42)38-35(43)46-20-29-26-15-10-8-13-24(26)25-14-9-11-16-27(25)29/h8-11,13-16,29-30H,12,17-20H2,1-7H3,(H,37,39)(H,38,43)(H,41,42) |
InChI Key |
QQJCGHJCOJVEGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)N(C)C)C |
Origin of Product |
United States |
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